Superior 5-HT Elevation: LY393558 vs. Acute and Chronic Fluoxetine in Rodent Microdialysis
LY393558 produces a significantly greater increase in extracellular 5-HT levels than the maximally effective dose of fluoxetine, a pure SSRI [1]. An acute oral dose of LY393558 elevates 5-HT to a level that in rats is only achieved following chronic, 21-day treatment with fluoxetine [2].
| Evidence Dimension | In vivo extracellular 5-HT elevation |
|---|---|
| Target Compound Data | 1500% of baseline (guinea pig hypothalamus) and 700% of baseline (rat frontal cortex) after acute 20 mg/kg p.o. LY393558 |
| Comparator Or Baseline | Fluoxetine (20 mg/kg p.o. acute): maximal effective dose, quantitative % of baseline not provided; Chronic fluoxetine (10 mg/kg/day p.o. for 21 days): established baseline |
| Quantified Difference | Acute LY393558 increases 5-HT ~1500% (guinea pig) and ~700% (rat) above baseline, which is greater than acute fluoxetine. Acute LY393558 achieves 5-HT levels comparable to chronic fluoxetine treatment in rats. |
| Conditions | In vivo microdialysis in freely moving guinea pig hypothalamus and rat frontal cortex |
Why This Matters
This data demonstrates that LY393558 achieves a rapid and profound neurochemical effect equivalent to chronic SSRI administration, supporting its use in research aiming to bypass the delayed onset typical of pure SSRIs.
- [1] Mitchell, S. N., Greenslade, R. G., & Cooper, J. (2001). LY393558, a 5-hydroxytryptamine reuptake inhibitor and 5-HT(1B/1D) receptor antagonist: effects on extracellular levels of 5-hydroxytryptamine in the guinea pig and rat. European Journal of Pharmacology, 432(1), 19-27. View Source
- [2] Mitchell, S. N., Greenslade, R. G., & Cooper, J. (2001). LY393558, a 5-hydroxytryptamine reuptake inhibitor and 5-HT(1B/1D) receptor antagonist: effects on extracellular levels of 5-hydroxytryptamine in the guinea pig and rat. European Journal of Pharmacology, 432(1), 19-27. View Source
